6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside, commonly known as sucralose, is a synthetic compound that serves as an artificial sweetener. It is derived from sucrose through a selective chlorination process, which replaces specific hydroxyl groups with chlorine atoms. This modification results in a compound that is approximately 600 times sweeter than sucrose, making it a popular choice as a sugar substitute in various food products.
Sucralose was first discovered in 1976 by researchers at Tate & Lyle, and it has since gained widespread acceptance as a low-calorie sweetener. It is commercially produced under the brand name Splenda and is utilized in numerous food and beverage applications due to its stability and sweetness profile .
The synthesis of sucralose involves several key steps:
The chlorination process must be carefully controlled to ensure that only the desired hydroxyl groups are modified, thereby maintaining the integrity of the sugar structure while enhancing its sweetness.
The molecular structure of 6-chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside features two sugar units linked by a glycosidic bond. The presence of chlorine atoms significantly alters its chemical properties compared to sucrose.
Sucralose is stable under normal conditions but can undergo hydrolysis when exposed to extreme temperatures or acidic environments. Its reactions include:
Sucralose exerts its sweetening effect by interacting with taste receptors on the tongue. The modified structure allows it to bind more effectively than sucrose, leading to an enhanced perception of sweetness without contributing significant calories.
Research indicates that sucralose does not undergo significant metabolism in the body, which contributes to its low-caloric nature. Studies show that approximately 85% of ingested sucralose is excreted unchanged .
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